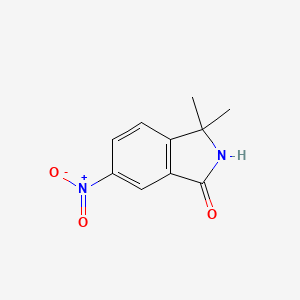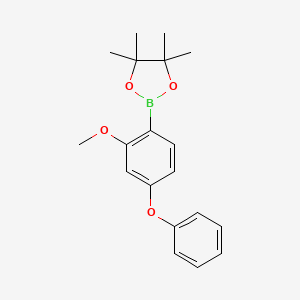
2-(6-Phenylpyridin-2-yl)acetonitrile
説明
2-(6-Phenylpyridin-2-yl)acetonitrile is a chemical compound with the CAS Number: 794522-71-7 . It has a molecular weight of 194.24 and its IUPAC name is (6-phenyl-2-pyridinyl)acetonitrile . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 2-(6-Phenylpyridin-2-yl)acetonitrile involves a reaction with sodium carbonate and triphenylphosphine in methanol and toluene at 80℃ for 24 hours in an inert atmosphere . Another method involves a reaction with sodium carbonate in ethanol, water, and benzene for 40 hours under heating/reflux conditions .Molecular Structure Analysis
The molecular formula of 2-(6-Phenylpyridin-2-yl)acetonitrile is C13H10N2 . The InChI key is GJXDWKSJFBRDCG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(6-Phenylpyridin-2-yl)acetonitrile is a pale-yellow to yellow-brown solid . Its molecular weight is 194.23 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学的研究の応用
Ligand Substitution Reactions
- Photosubstitution Reactions : A study by Hecker, Fanwick, & McMillin (1991) explored the ligand substitution reactions in acetonitrile. They found that certain complexes undergo a ligand substitution reaction when irradiated, highlighting the role of acetonitrile in these processes.
Synthesis and Structural Analysis
- Tandem Michael Addition/Imino-Nitrile Cyclization : Dong et al. (2010) synthesized several compounds involving 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile, providing insights into the structural aspects of these compounds (Dong, Wang, Gao, Li, & Cui, 2010).
Photophysical and Spectroscopic Analysis
- Electrochemiluminescence of Iridium Complexes : Bruce & Richter (2002) investigated the electrochemiluminescence (ECL) of certain iridium complexes in acetonitrile solutions. This study highlights the photophysical properties of these complexes in different solvents, including acetonitrile (Bruce & Richter, 2002).
Chemical Reactions and Mechanisms
- C-H Cyanation Catalyzed by CuBr : Zhou et al. (2017) provided insights into the mechanism of C-H cyanation of 2-phenylpyridine catalyzed by CuBr. This study contributes to understanding the role of acetonitrile in such reactions (Zhou, Yang, Yang, Yan, Zhou, & Jing, 2017).
特性
IUPAC Name |
2-(6-phenylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-9-12-7-4-8-13(15-12)11-5-2-1-3-6-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXDWKSJFBRDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730381 | |
| Record name | (6-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Phenylpyridin-2-yl)acetonitrile | |
CAS RN |
794522-71-7 | |
| Record name | (6-Phenylpyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






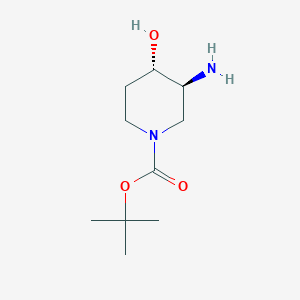
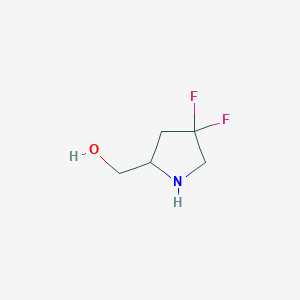
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
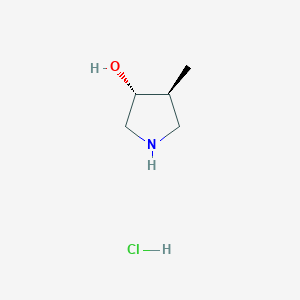
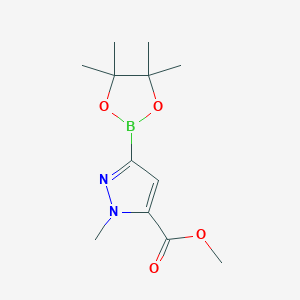
![5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B1428563.png)
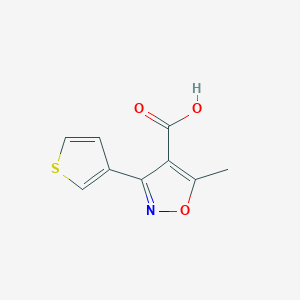
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)

